5-Bromo-2-isobutoxybenzoic acid

Übersicht

Beschreibung

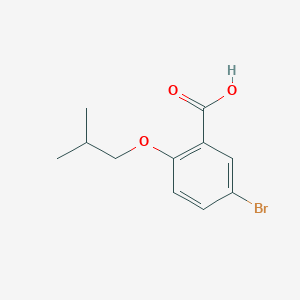

5-Bromo-2-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an isobutoxy group. This compound is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxybenzoic acid typically involves the bromination of 2-isobutoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process can be summarized as follows:

Bromination: 2-isobutoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-isobutoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters in the presence of a base such as potassium carbonate.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Coupling Products: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

5-Bromo-2-isobutoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of drugs with specific therapeutic effects.

- Case Study: Synthesis of NSAIDs

- Researchers have utilized this compound in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound acts as a precursor that undergoes further reactions to yield active pharmaceutical ingredients (APIs) known for their anti-inflammatory properties.

Agrochemical Development

The compound is also significant in the agrochemical industry, where it is used to synthesize herbicides and fungicides. Its ability to modify biological pathways makes it a valuable tool in crop protection.

- Case Study: Herbicide Formulation

- A study demonstrated the efficacy of formulations containing derivatives of this compound against common agricultural pests. These formulations showed enhanced effectiveness compared to traditional herbicides, indicating potential for commercial use.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of NSAIDs | Development of effective anti-inflammatory drugs |

| Agrochemicals | Formulation of herbicides | Improved pest control efficacy |

| Material Science | Development of functional materials | Creation of novel polymers and liquid crystals |

Material Science and Nanotechnology

In material science, this compound is employed in the synthesis of functional materials such as polymers and liquid crystals, which are crucial for electronics and optoelectronics.

- Case Study: Liquid Crystal Displays

- The compound has been explored for use in liquid crystal displays (LCDs). Its derivatives exhibit properties that enhance the performance and stability of LCDs, making them suitable for high-resolution applications.

Chemical Biology Research

The compound's reactivity makes it a useful tool in chemical biology for investigating structure-activity relationships (SAR) and developing new synthetic methodologies.

- Case Study: SAR Studies

- Researchers have conducted studies on how modifications to the isobutoxy group affect biological activity. These investigations have led to insights into drug design and optimization processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-isobutoxybenzoic acid in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use in research. The bromine atom and isobutoxy group may influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-chlorobenzoic acid: Similar in structure but with a chlorine atom instead of an isobutoxy group.

5-Bromo-2-methoxybenzoic acid: Similar but with a methoxy group instead of an isobutoxy group.

Uniqueness

5-Bromo-2-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to other substituents. This uniqueness can affect its reactivity and interactions in chemical and biological systems .

Biologische Aktivität

5-Bromo-2-isobutoxybenzoic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

- Molecular Formula : C11H13BrO3

- Molecular Weight : 273.12 g/mol

- Structural Characteristics : The compound features a bromine atom at the 5-position and an isobutoxy group at the 2-position of a benzoic acid moiety, which influences its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the agar well diffusion method. The results are summarized in Table 1 below:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 4 |

| Escherichia coli (resistant) | 18 | 8 |

| Pseudomonas aeruginosa | 20 | 6 |

The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| PC-3 (prostate cancer) | 4.2 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes critical for cellular functions, leading to disrupted metabolic pathways in both microbial and cancerous cells. The formation of covalent bonds with active site residues of target enzymes has been proposed as a primary mode of action .

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound significantly reduced bacterial viability, supporting its potential use in treating resistant infections .

- Cancer Cell Line Studies : In another investigation, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the need for further exploration into its therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNNDNQWGQNULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367159 | |

| Record name | 5-bromo-2-isobutoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60783-93-9 | |

| Record name | 5-Bromo-2-(2-methylpropoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60783-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-isobutoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.